5-Ethoxypentanal

Description

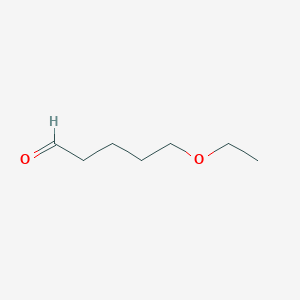

5-Ethoxypentanal (CAS: 54484-73-0) is a branched aldehyde with the molecular formula C₇H₁₄O₂. Its structure features an ethoxy group (-OCH₂CH₃) at the fifth carbon of a pentanal backbone, resulting in the IUPAC name this compound. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of fragrances, pharmaceuticals, and agrochemicals. Its aldehyde group confers reactivity toward nucleophilic additions, while the ethoxy substituent influences solubility and steric properties.

Properties

CAS No. |

20426-69-1 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

5-ethoxypentanal |

InChI |

InChI=1S/C7H14O2/c1-2-9-7-5-3-4-6-8/h6H,2-5,7H2,1H3 |

InChI Key |

BCIRIYVFTVIZSE-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethoxypentanal can be synthesized through several methods. One common approach involves the reaction of pentanal with ethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ethoxy group on the pentanal chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxypentanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 5-Ethoxypentanoic acid

Reduction: 5-Ethoxypentanol

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

5-Ethoxypentanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving aldehyde reactivity and metabolism.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Ethoxypentanal involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This reactivity is central to its role in various chemical transformations and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 5-ethoxypentanal’s properties, we analyze three structurally related compounds, focusing on synthesis, reactivity, and applications.

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate

This compound, studied by Gao et al. (2014) , shares a pentyl backbone with this compound but differs in functionalization. Key distinctions include:

- Functional Groups : The presence of an ethoxycarbonyloxy group (-O(CO)OCH₂CH₃), diphenyl substituents, and a terminal alkyne (C≡C) distinguishes it from this compound’s aldehyde and ethoxy groups.

- Synthesis: Gao et al. synthesized this compound via a gold-catalyzed cyclization of enynones, a method divergent from the oxidation of 5-ethoxy-1-pentanol typically used for this compound.

- Reactivity : The alkyne moiety and ester groups enable click chemistry and hydrolysis reactions, contrasting with this compound’s aldehyde-driven nucleophilic additions (e.g., Grignard reactions).

Diphenyl-Substituted Aldehydes

Hosseyni et al. (2016) investigated diphenyl-substituted aldehydes in asymmetric catalysis . While these lack ethoxy groups, their steric and electronic profiles provide insights:

- Steric Effects : The diphenyl groups in Hosseyni’s compounds induce significant steric hindrance, reducing reaction rates compared to this compound’s less hindered structure.

- Catalytic Applications : Such aldehydes serve as chiral ligands in enantioselective catalysis, a role less feasible for this compound due to its simpler structure.

Crystallographic Analysis of Ethoxy-Containing Compounds

Hübschle et al. (2011) advanced crystallographic methods for ethoxy-containing molecules . Their work highlights:

- Structural Flexibility : Ethoxy groups introduce conformational variability, as seen in this compound’s rotational freedom around the C-O bond.

- Crystal Packing : Diphenyl groups (as in Gao’s compound) enhance crystallinity compared to this compound, which may form less stable crystals due to its linear structure.

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity Trade-offs : The aldehyde group in this compound offers broader nucleophilic reactivity than esters or alkynes, but it lacks the stereochemical control seen in Hosseyni’s diphenyl systems .

- Structural Insights : Hübschle’s crystallographic techniques could resolve this compound’s conformational dynamics, aiding in the design of derivatives with enhanced stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.